![molecular formula C18H19FN6O2S B6542654 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine CAS No. 1040641-02-8](/img/structure/B6542654.png)
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine
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Overview
Description
The compound “1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of such compounds involves several steps. The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives. The synthetic design for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves primarily four routes . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4 H -1,2,4-triazole-5-thiols .Molecular Structure Analysis
The molecular structure of this compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .Scientific Research Applications
Anticancer Activity
Compounds with similar structures have shown potential as anticancer agents . For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated diverse pharmacological activities, including anticancer effects . Similarly, certain 1,2,3-triazole-fused pyrazines and pyridazines have been used in medicinal chemistry for c-Met inhibition, a therapeutic target in cancer treatment .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . The ability to inhibit the growth of harmful microorganisms makes these compounds potentially useful in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory activities of these compounds make them potential candidates for pain and inflammation management .
Antioxidant Activity
These compounds have shown antioxidant activity, which could be beneficial in managing diseases caused by oxidative stress .
Antiviral Activity
Some of these compounds have demonstrated antiviral properties, indicating potential use in the treatment of viral infections .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in numerous therapeutic areas .
Antitubercular Agents
Some derivatives have shown potential as antitubercular agents , which could be significant in the fight against tuberculosis.
Use in Polymer Science
Compounds with similar structures have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of materials science and renewable energy .
Future Directions
properties
IUPAC Name |
3-cyclopropyl-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRAKPJXPUASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine |
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